Whitepaper: Elucidating the Physicochemical Profile of 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid for Drug Discovery
Whitepaper: Elucidating the Physicochemical Profile of 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid for Drug Discovery
An In-depth Technical Guide for the Physicochemical Characterization of Novel Heterocyclic Compounds
Abstract: The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for numerous therapeutic candidates due to its structural similarity to endogenous purines.[1][2] The successful progression of any new chemical entity (NCE) from this class, such as 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1234014-36-8), is critically dependent on a thorough understanding of its physicochemical properties.[3] These parameters, including ionization constant (pKa), solubility, and thermal stability, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for the systematic physicochemical characterization of this molecule, presenting not just the data, but the underlying scientific rationale and field-proven experimental protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust data package for NCEs.
Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Core
The fusion of imidazole and pyridine rings creates a bioisostere of purine, allowing molecules based on this scaffold to interact with a wide array of biological targets, including protein kinases and G-protein coupled receptors.[4] The specific compound of interest, 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, belongs to this promising class. Its structure features:
-
An acidic carboxylic acid group , which will be ionized at physiological pH.
-
A basic imidazole moiety , which can be protonated.
-
A basic pyridine nitrogen , also capable of protonation.
-
A methyl group on the imidazole ring, which prevents tautomerization and locks the scaffold's electronic properties.
This trifunctional nature makes its behavior in solution complex and highly pH-dependent. A precise and early characterization is therefore not an academic exercise, but a critical, decision-driving step in the drug development pipeline.
Core Physicochemical Properties: A Predictive and Experimental Summary
For a novel compound, a combination of in silico prediction and robust experimental verification is essential. The following table summarizes the core identity and the key properties that must be determined.
| Property | Data / Expected Value | Significance in Drug Development |
| IUPAC Name | 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | Unambiguous chemical identification. |
| CAS Number | 1234014-36-8[3] | Unique registry number for database tracking. |
| Molecular Formula | C₈H₇N₃O₂ | Confirms elemental composition. |
| Molecular Weight | 177.16 g/mol [3] | Essential for all solution preparations and stoichiometric calculations. |
| Physical Form | Expected to be a solid at room temperature.[5] | Influences handling, storage, and formulation strategies. |
| pKa Values | Multiple values expected due to acidic and basic centers. | Governs solubility, absorption, and receptor binding. Critical for formulation. |
| Aqueous Solubility | Highly pH-dependent. | Determines dissolution rate and bioavailability. A key factor in oral drug design. |
| Melting Point (°C) | To be determined experimentally via DSC. | Indicator of purity and solid-state stability. |
| LogP/LogD | To be determined experimentally. | Measures lipophilicity, which affects membrane permeability and ADME properties. |
The Characterization Workflow: A Self-Validating System
The following sections detail the experimental protocols necessary to populate the data summary above. The workflow is designed to be logical and iterative, where the results of one experiment inform the next.
Caption: Workflow for pKa determination by potentiometric titration.
Thermodynamic Aqueous Solubility Determination
Trustworthiness: The shake-flask method is considered the definitive way to measure thermodynamic solubility. It ensures that the system reaches true equilibrium between the solid and dissolved states of the compound, providing a value that represents the absolute maximum concentration achievable under specific conditions (pH, temperature).
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2.0, 5.0, 6.8, 7.4, 9.0). The choice of pH should be informed by the pKa results to investigate solubility of both ionized and neutral species.
-
Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Solid-State Analysis: Analyze the remaining solid using a method like XRPD or DSC to ensure the compound has not changed its physical form (e.g., converted to a hydrate or a different polymorph) during the experiment. This step is crucial for a self-validating protocol.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Authoritative Grounding: DSC is a fundamental technique for characterizing the thermal properties of a solid, as outlined in standards like those from the United States Pharmacopeia (USP). It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, revealing events like melting, crystallization, and glass transitions.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Thermal Scan: Place the pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge. A typical temperature range would be from ambient to a point well above the expected melting temperature.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature is typically reported as the melting point. The area under the peak is proportional to the heat of fusion, and the peak shape can provide an initial indication of purity.
Conclusion: Building a Foundation for Success
The systematic application of the protocols described in this guide will generate a robust and reliable physicochemical profile for 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid. This foundational dataset is indispensable for guiding subsequent stages of drug development, from formulation design and salt screening to the interpretation of in vivo pharmacokinetic data. By understanding the 'why' behind each experimental choice and adhering to self-validating methodologies, research teams can build confidence in their NCEs and make informed, data-driven decisions on the path to the clinic.
References
-
PubChem Compound Summary for CID 929096, 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. URL: [Link]
-
Kurbangalieva, A. et al. (2014). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). ResearchGate. URL: [Link]
-
Nesi, A. et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. URL: [Link]
-
Journal of Chemical Technology and Metallurgy (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES... Journal of Chemical Technology and Metallurgy. URL: [Link]
-
SpectraBase. NMR Spectrum for 1-METHYL-2-METHYLTHIO-IMIDAZO-[4.5-C]-PYRIDINE. John Wiley & Sons, Inc. URL: [Link]
-
Perin, N. et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives... FULIR. URL: [Link]
-
Krasavin, M. et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. URL: [Link]
-
PubChem Compound Summary for CID 3159376. National Center for Biotechnology Information. URL: [Link]
-
NextSDS. Identifier Information for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid. NextSDS. URL: [Link]
-
Chemsrc. Product Page for 4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid. Chemsrc. URL: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. URL: [Link]
-
Williams, R. pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. URL: [Link]
-
PubChem Compound Summary for CID 67504, Imidazo(4,5-b)pyridine. National Center for Biotechnology Information. URL: [Link]
- Google Patents. EP4265254A2 - Imidazo[4,5-b]pyridine compounds... Google Patents.
